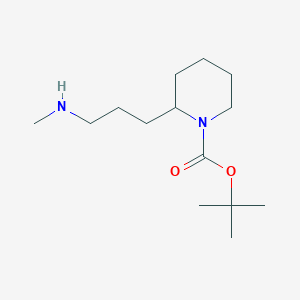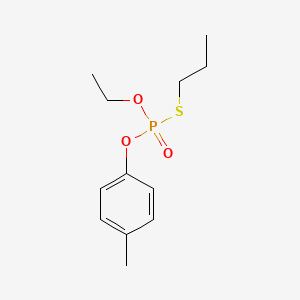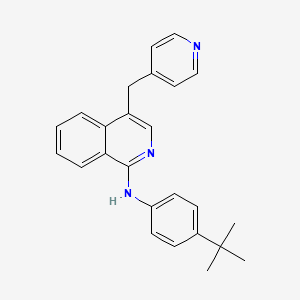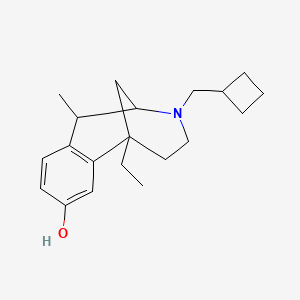
1-(3-Ethyl-5-methylphenoxy)-3-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL-: is an organic compound with the molecular formula C14H23NO It is a derivative of propylamine, characterized by the presence of an ethyl-m-tolyl group and a methoxy group attached to the propylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- typically involves the reaction of 5-ethyl-m-tolyl alcohol with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the desired product.
Solvent: Organic solvents such as toluene or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH2-).
Major Products Formed
Oxidation Products: Ketones, oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds, amine-substituted compounds.
Aplicaciones Científicas De Investigación
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- PROPYLAMINE, 1-[[(5-METHYL-M-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-P-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-3-METHYL-
Uniqueness
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C14H23NO |
|---|---|
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
1-(3-ethyl-5-methylphenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-5-12-6-11(4)7-13(8-12)16-9-14(15)10(2)3/h6-8,10,14H,5,9,15H2,1-4H3 |
Clave InChI |
DHRZYVWPPODLKZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C)OCC(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)
